4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester

Descripción general

Descripción

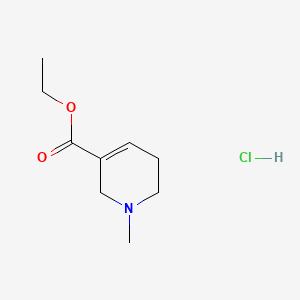

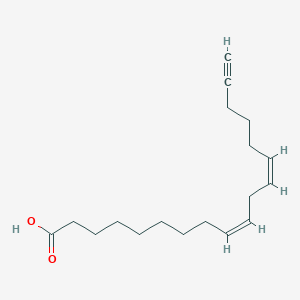

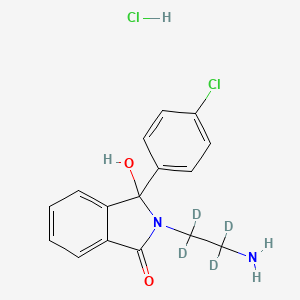

“4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester” is a chemical compound with the molecular formula C15H20O5 . It is also known by other names such as “Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate” and "Butanoic acid, 4-(4-acetyl-2-methoxyphenoxy)-, ethyl ester" .

Molecular Structure Analysis

The molecular structure of “4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester” consists of 15 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 280.316 Da and the monoisotopic mass is 280.131073 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester” are as follows :Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

A study by Novakov et al. (2017) highlights the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017).

Insect Pest Control

Wimmer et al. (2007) investigated ester derivatives (juvenogens) of biologically active alcohols for potential application in insect pest control. These compounds were synthesized from their chiral precursors, including 2-(4-methoxybenzyl)cyclohexyl butanoate (Wimmer et al., 2007).

Analysis by GC-MS

Ming (2007) analyzed the reaction liquid of acetyl-acetic acid ethyl ester with n-butane bromide using gas chromatography-mass spectrometry, identifying 2-acetyl-hexanoic acid ethyl ester as a primary yield (Ming, 2007).

Chromatography Applications

Gatti et al. (1990) explored the use of methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling agent for the high-performance liquid chromatography of biologically important thiols (Gatti et al., 1990).

Propiedades

IUPAC Name |

ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-19-15(17)6-5-9-20-13-8-7-12(11(2)16)10-14(13)18-3/h7-8,10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKVQFXWAOWFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733902 | |

| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester | |

CAS RN |

174884-21-0 | |

| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)